molecular formula C14H17ClO B1323483 2-(3-Chlorophenyl)ethyl cyclopentyl ketone CAS No. 625445-70-7

2-(3-Chlorophenyl)ethyl cyclopentyl ketone

Cat. No.: B1323483
CAS No.: 625445-70-7
M. Wt: 236.73 g/mol
InChI Key: WIWQKTYEGQBXTD-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)ethyl cyclopentyl ketone (CAS: 625445-70-7) is an aromatic ketone with the molecular formula C₁₄H₁₇ClO and a molecular weight of 236.74 g/mol . Structurally, it consists of a cyclopentyl group attached to a ketone moiety, which is further linked to a 3-chlorophenyl ethyl chain. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and organic chemistry due to its reactivity and structural versatility .

Properties

IUPAC Name

3-(3-chlorophenyl)-1-cyclopentylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClO/c15-13-7-3-4-11(10-13)8-9-14(16)12-5-1-2-6-12/h3-4,7,10,12H,1-2,5-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWQKTYEGQBXTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)CCC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620399
Record name 3-(3-Chlorophenyl)-1-cyclopentylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625445-70-7
Record name 3-(3-Chlorophenyl)-1-cyclopentylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods

Reaction of 3-Chlorophenylacetic Acid with Cyclopentanone

This method involves the condensation of 3-chlorophenylacetic acid with cyclopentanone under acidic or basic conditions.

Procedure:
  • Reactants:
    • 3-Chlorophenylacetic acid
    • Cyclopentanone
  • Catalysts/Conditions:
    • Acidic catalyst: Sulfuric acid
    • Basic catalyst: Sodium hydroxide
    • Heat is applied to facilitate the reaction.
  • Mechanism:
    • The carboxylic acid group of 3-chlorophenylacetic acid reacts with cyclopentanone, forming the ketone product through condensation and decarboxylation steps.
Advantages:
  • Straightforward process.
  • High yield when optimized.
Challenges:
  • Requires careful control of temperature and pH to prevent side reactions.

Decarboxylation of Cyclopentyl Benzoylacetic Acid Esters

This method utilizes cyclopentyl benzoylacetic acid esters as intermediates, which undergo hydrolysis and decarboxylation to form the desired ketone.

Procedure:
  • Reactants:
    • Cyclopentyl methyl benzoylacetate or cyclopentyl ethyl benzoylacetate
  • Catalysts/Conditions:

    • Base: Potassium carbonate or sodium hydroxide (1.5–3 molar equivalents)
    • Solvent: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or water-toluene mixtures
    • Temperature: 60–100°C (optimal range: 80–100°C)
    • Reaction time: 5–10 hours
  • Steps:

    • Hydrolysis of the ester group in the presence of a base.
    • Decarboxylation under heat to yield the target ketone.
  • Purification:

    • Extract with ethyl acetate.
    • Wash organic phases with saturated sodium chloride.
    • Dry over anhydrous magnesium sulfate.
    • Purify via column chromatography using ethyl acetate and petroleum ether as eluents.
Advantages:
  • High yields (up to ~70% in optimized conditions).
  • Scalable for industrial applications.
Challenges:
  • Requires extended reaction times.
  • Handling high temperatures safely is essential.

Alternative Continuous Flow Synthesis

In industrial settings, continuous flow reactors are used to enhance reaction efficiency and yield.

Procedure:
  • Reactants are continuously fed into a reactor where they are mixed and heated under controlled conditions.
  • Catalysts such as acidic resins or bases are used to drive the reaction.
  • The product is collected at the outlet and purified using standard techniques like distillation or chromatography.
Advantages:
  • Consistent product quality.
  • Reduced reaction times compared to batch processes.
  • Environmentally friendly due to minimized waste.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Scalability Complexity
Reaction with Cyclopentanone ~60–70 Moderate Moderate Low
Decarboxylation of Esters ~65–75 Long High Moderate
Continuous Flow Synthesis ~70–80 Short Very High High

Key Observations

  • The choice of method depends on factors such as availability of starting materials, desired yield, and scalability requirements.
  • Decarboxylation methods offer high yields but require extended reaction times, making them more suitable for laboratory-scale synthesis.
  • Continuous flow synthesis is ideal for industrial production due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)ethyl cyclopentyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Chlorophenyl)ethyl cyclopentyl ketone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)ethyl cyclopentyl ketone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the functional groups present. The pathways involved may include the inhibition of enzyme activity or the modulation of receptor functions .

Comparison with Similar Compounds

Research Findings and Trends

  • Positional Isomerism : Ortho-chloro derivatives (e.g., o-chlorophenyl cyclopentyl ketone) exhibit lower solubility but higher thermal stability compared to para-substituted analogs .

Q & A

Q. Basic Research Focus

  • NMR : Expect distinct signals for the cyclopentyl methylene (δ ~2.5–3.0 ppm) and aromatic protons (δ ~7.2–7.5 ppm). Carbonyl (C=O) appears at ~205–215 ppm in ¹³C NMR .
  • IR : Strong C=O stretch at ~1700–1750 cm⁻¹.
  • Mass Spectrometry (MS) : Look for molecular ion peaks at m/z corresponding to the molecular formula (C₁₄H₁₅ClO), with fragmentation patterns indicative of cyclopentyl and chlorophenyl cleavage .

How does the cyclopentyl group influence reactivity in nucleophilic additions compared to other cyclic ketones?

Advanced Research Focus
The cyclopentyl ring’s strain energy (vs. cyclohexane) enhances ketone electrophilicity, accelerating nucleophilic additions. Comparative studies show:

  • Cyclopentyl ketones exhibit faster reaction rates with Grignard reagents than cyclohexyl analogs due to reduced steric hindrance .
  • Steric effects : The smaller cyclopentyl ring allows better access to the carbonyl carbon, favoring nucleophilic attack .

What safety precautions are essential when handling this compound?

Q. Basic Research Focus

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Work in a fume hood to avoid inhalation of vapors, as chlorinated aromatics may irritate respiratory systems .
  • Waste Disposal : Collect residues in sealed containers labeled for halogenated organic waste, following institutional guidelines .

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